molecular formula C18H13F3N2 B2844561 N-[1,1'-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine CAS No. 478068-07-4

N-[1,1'-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine

Cat. No.: B2844561
CAS No.: 478068-07-4
M. Wt: 314.311
InChI Key: XMJSRZLLFUQPFI-UHFFFAOYSA-N
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Description

N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of sodium trifluoroacetate and copper(I) iodide as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated pyridines and biphenyl derivatives, such as:

  • Trifluoromethylpyridine
  • Biphenyltrifluoromethyl derivatives

Uniqueness

N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both the biphenyl and trifluoromethyl groups enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

N-(2-phenylphenyl)-2-(trifluoromethyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2/c19-18(20,21)17-12-14(10-11-22-17)23-16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJSRZLLFUQPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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